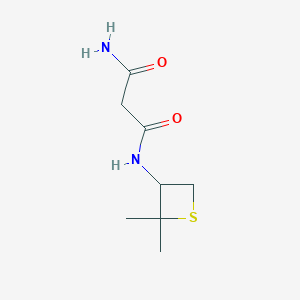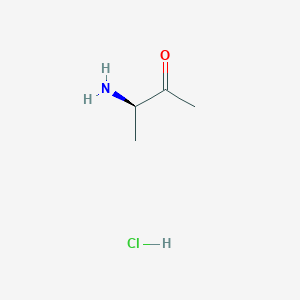
(R)-3-Aminobutan-2-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Aminobutan-2-one hydrochloride is a chiral compound with significant importance in various scientific fields. It is a hydrochloride salt of ®-3-Aminobutan-2-one, which is an amino ketone. This compound is known for its applications in organic synthesis, medicinal chemistry, and as an intermediate in the production of various pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ®-3-Aminobutan-2-one hydrochloride typically involves the reaction of ®-3-Aminobutan-2-one with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the product. The reaction is usually performed in an aqueous medium, and the product is isolated by crystallization.
Industrial Production Methods: In an industrial setting, the production of ®-3-Aminobutan-2-one hydrochloride can be scaled up using batch or continuous processes. The key steps involve the preparation of ®-3-Aminobutan-2-one, followed by its conversion to the hydrochloride salt. The process parameters, such as temperature, pH, and concentration, are optimized to achieve high efficiency and product quality.
Analyse Des Réactions Chimiques
Types of Reactions: ®-3-Aminobutan-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields primary or secondary amines.
Substitution: Forms substituted amino ketones or amides.
Applications De Recherche Scientifique
®-3-Aminobutan-2-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: Utilized in the production of fine chemicals and as a reagent in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of ®-3-Aminobutan-2-one hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or activator, depending on the context. It may also participate in metabolic pathways, influencing the activity of enzymes and receptors. The exact molecular targets and pathways can vary based on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
(S)-3-Aminobutan-2-one hydrochloride: The enantiomer of ®-3-Aminobutan-2-one hydrochloride, with different stereochemistry.
3-Aminobutan-2-one: The parent compound without the hydrochloride salt.
4-Aminobutan-2-one: A structural isomer with the amino group at a different position.
Uniqueness: ®-3-Aminobutan-2-one hydrochloride is unique due to its chiral nature, which imparts specific stereochemical properties. This makes it valuable in asymmetric synthesis and in the development of chiral drugs. Its hydrochloride form enhances its solubility and stability, making it more suitable for various applications compared to its non-salt counterparts.
Propriétés
Formule moléculaire |
C4H10ClNO |
|---|---|
Poids moléculaire |
123.58 g/mol |
Nom IUPAC |
(3R)-3-aminobutan-2-one;hydrochloride |
InChI |
InChI=1S/C4H9NO.ClH/c1-3(5)4(2)6;/h3H,5H2,1-2H3;1H/t3-;/m1./s1 |
Clé InChI |
PJUJCERLTHVZRL-AENDTGMFSA-N |
SMILES isomérique |
C[C@H](C(=O)C)N.Cl |
SMILES canonique |
CC(C(=O)C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


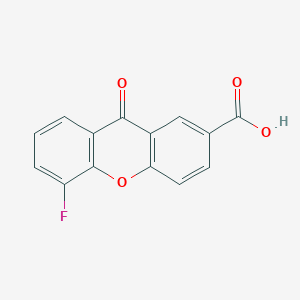

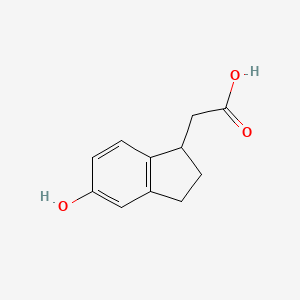
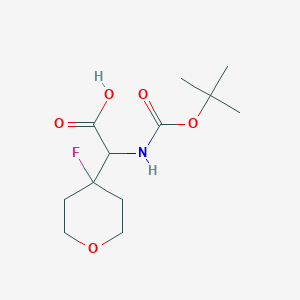


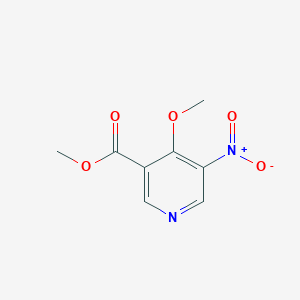
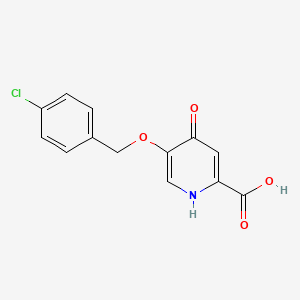
![5-Chloro-6-fluoropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B13015097.png)




